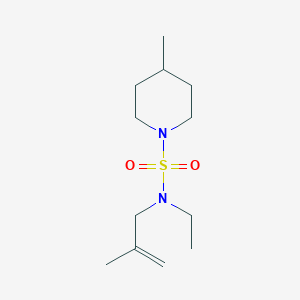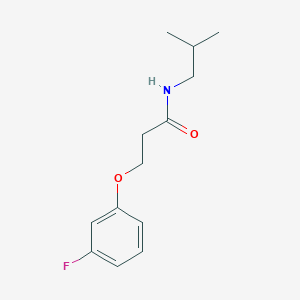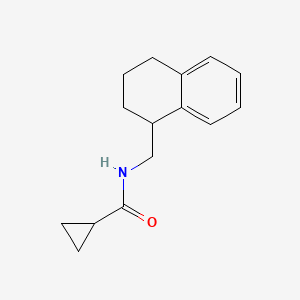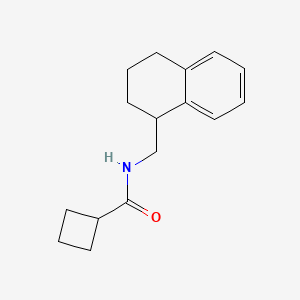
N-ethyl-4-methyl-N-(2-methylprop-2-enyl)piperidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4-methyl-N-(2-methylprop-2-enyl)piperidine-1-sulfonamide (EMPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMPP is a piperidine-based sulfonamide that has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
N-ethyl-4-methyl-N-(2-methylprop-2-enyl)piperidine-1-sulfonamide acts as a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. By inhibiting CA IX, N-ethyl-4-methyl-N-(2-methylprop-2-enyl)piperidine-1-sulfonamide can reduce the acidity of the tumor microenvironment, making it less favorable for cancer cell growth and survival. N-ethyl-4-methyl-N-(2-methylprop-2-enyl)piperidine-1-sulfonamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. This inhibition can prevent the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
N-ethyl-4-methyl-N-(2-methylprop-2-enyl)piperidine-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. N-ethyl-4-methyl-N-(2-methylprop-2-enyl)piperidine-1-sulfonamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-ethyl-4-methyl-N-(2-methylprop-2-enyl)piperidine-1-sulfonamide in lab experiments is its potent and specific inhibition of CA IX and MMPs. This specificity allows for targeted inhibition of these enzymes, reducing the risk of off-target effects. However, one limitation of using N-ethyl-4-methyl-N-(2-methylprop-2-enyl)piperidine-1-sulfonamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on N-ethyl-4-methyl-N-(2-methylprop-2-enyl)piperidine-1-sulfonamide could focus on optimizing its solubility and bioavailability, as well as exploring its potential therapeutic applications in neurodegenerative diseases. Additionally, further studies could investigate the potential of N-ethyl-4-methyl-N-(2-methylprop-2-enyl)piperidine-1-sulfonamide in combination with other drugs for the treatment of cancer. The development of N-ethyl-4-methyl-N-(2-methylprop-2-enyl)piperidine-1-sulfonamide derivatives with improved pharmacokinetic properties could also be explored.
Métodos De Síntesis
The synthesis of N-ethyl-4-methyl-N-(2-methylprop-2-enyl)piperidine-1-sulfonamide involves the reaction of piperidine with 2-methylprop-2-enylamine, followed by the addition of ethyl chloroformate and sodium sulfite. The resulting product is then purified using column chromatography to obtain pure N-ethyl-4-methyl-N-(2-methylprop-2-enyl)piperidine-1-sulfonamide. This method has been successfully used to synthesize N-ethyl-4-methyl-N-(2-methylprop-2-enyl)piperidine-1-sulfonamide in large quantities for scientific research.
Aplicaciones Científicas De Investigación
N-ethyl-4-methyl-N-(2-methylprop-2-enyl)piperidine-1-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-ethyl-4-methyl-N-(2-methylprop-2-enyl)piperidine-1-sulfonamide has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer drugs. Additionally, N-ethyl-4-methyl-N-(2-methylprop-2-enyl)piperidine-1-sulfonamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-ethyl-4-methyl-N-(2-methylprop-2-enyl)piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-5-13(10-11(2)3)17(15,16)14-8-6-12(4)7-9-14/h12H,2,5-10H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQITTZADBILBPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=C)C)S(=O)(=O)N1CCC(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-methyl-N-(2-methylprop-2-enyl)piperidine-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide](/img/structure/B7517193.png)

![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one](/img/structure/B7517200.png)

![2-methyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7517221.png)
![3-[(4-Fluorophenyl)sulfanylmethyl]pyridine](/img/structure/B7517224.png)
![2-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)chromene-6-sulfonamide](/img/structure/B7517246.png)

![N-[(2,4-dimethylphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7517255.png)

![3-(3-oxopiperazin-1-yl)sulfonyl-N-[1-(4-phenylphenyl)ethyl]benzamide](/img/structure/B7517272.png)

![5-bromo-4-[[3-(dimethylamino)-2,2-dimethylpropyl]amino]-1H-pyridazin-6-one](/img/structure/B7517281.png)
